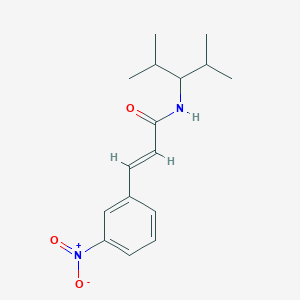![molecular formula C16H21N3O4 B5851644 N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide, also known as CX-5461, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential use in cancer treatment. CX-5461 works by selectively inhibiting ribosomal RNA (rRNA) transcription, which leads to the activation of the p53 pathway and ultimately causes cancer cell death.
作用机制
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide works by selectively inhibiting rRNA transcription in cancer cells. This leads to the activation of the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis. Specifically, N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide inhibits the activity of RNA polymerase I, which is responsible for transcribing rRNA. This inhibition leads to the activation of the p53 pathway, ultimately causing cancer cell death.
Biochemical and Physiological Effects:
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting rRNA transcription and activating the p53 pathway, N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide has been shown to induce DNA damage and inhibit DNA repair pathways. N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune response.
实验室实验的优点和局限性
One of the main advantages of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide for lab experiments is its selectivity for cancer cells. This allows for more targeted and specific experiments, reducing the risk of off-target effects. However, one limitation of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide has a relatively short half-life, which can make it challenging to maintain consistent drug levels over time.
未来方向
There are several potential future directions for the use of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide in cancer treatment. One area of interest is the combination of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide with other cancer therapies, such as chemotherapy or immunotherapy. Another potential direction is the development of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide analogs with improved pharmacokinetic properties, such as increased solubility or longer half-life. Additionally, further research is needed to better understand the mechanism of action of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide and its potential use in different types of cancer.
合成方法
The synthesis of N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide involves several steps, starting with the reaction of 4-nitrophenylhydrazine with cyclohexanone to form 4-nitrocyclohexanone. This compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4-nitrocyclohexyl)acetate. The final step involves the reaction of ethyl 2-(4-nitrocyclohexyl)acetate with guanidine hydrochloride to form N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide. The overall yield of this synthesis is approximately 10%.
科学研究应用
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide has shown promising results in preclinical studies as a potential treatment for various types of cancer, including solid tumors and hematological malignancies. In vitro studies have shown that N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide selectively inhibits rRNA transcription in cancer cells, leading to the activation of the p53 pathway and apoptosis. In vivo studies have also shown that N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide has antitumor activity in mouse models of cancer.
属性
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c17-15(10-13-6-8-14(9-7-13)19(21)22)18-23-16(20)11-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHBALORONOWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

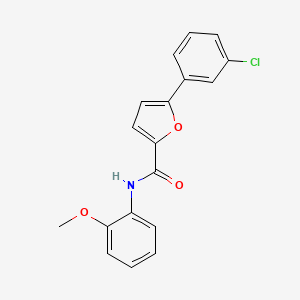

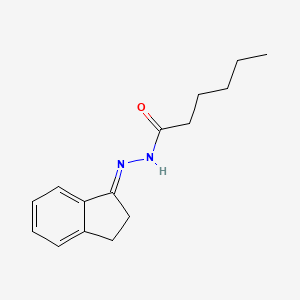
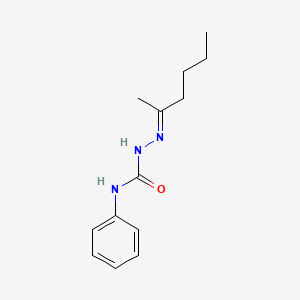
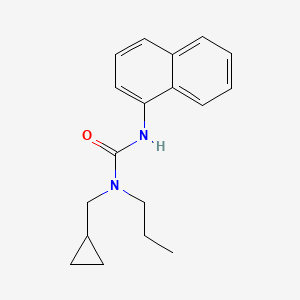

![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)

![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)
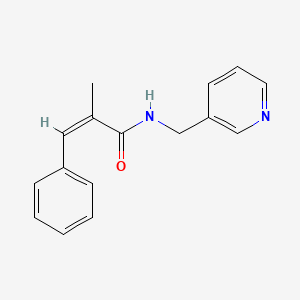
![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)
